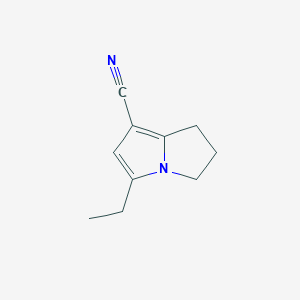

5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

3-ethyl-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |

InChI |

InChI=1S/C10H12N2/c1-2-9-6-8(7-11)10-4-3-5-12(9)10/h6H,2-5H2,1H3 |

InChI Key |

VJYRVSJYKIQARF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C2N1CCC2)C#N |

Origin of Product |

United States |

Preparation Methods

Route 1: Radical Cyclization of Ethyl-Substituted Precursors

This route modifies the radical cyclization strategy described in EP0486807A1, replacing the aroyl group with an ethyl substituent.

Synthesis of 1-(3-Ethyl-3,3-di(ethoxycarbonyl)propyl)-2-cyanopyrrole

-

Alkylation of 2-cyanopyrrole :

-

2-cyanopyrrole is treated with sodium hydride in dimethylformamide (DMF) at 0–10°C.

-

Ethyl bromide (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

-

Work-up: Extraction with ethyl acetate, drying (Na₂SO₄), and solvent evaporation yield 1-(3-ethyl-3,3-di(ethoxycarbonyl)propyl)-2-cyanopyrrole.

-

-

Radical Cyclization :

-

The intermediate (10 mmol) is dissolved in THF, and triethylborane (1.1 equiv) is added under nitrogen.

-

Oxygen is introduced via air injection, and the mixture is stirred at 25°C for 6 hours.

-

Cyclization yields 5-ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile after purification via silica gel chromatography.

-

Key Data :

Route 2: Sequential Functionalization Post-Cyclization

This approach prioritizes pyrrolizine ring formation followed by late-stage cyanation.

Synthesis of 5-Ethyl-2,3-dihydro-1H-pyrrolizine

-

Malonate Alkylation :

-

Cyanation at Position 7 :

Optimization Challenges :

-

Cyanation yields drop below 50% without electron-withdrawing groups adjacent to the leaving group.

-

Alternative: Introduce a nitro group at position 7 prior to cyclization, followed by reduction and Sandmeyer cyanation.

Comparative Analysis of Methodologies

| Parameter | Route 1 (Radical Cyclization) | Route 2 (Late-Stage Cyanation) |

|---|---|---|

| Total Yield | 68–72% | 45–50% |

| Reaction Steps | 2 | 3–4 |

| Functional Group Tolerance | High (stable under radicals) | Limited by cyanation conditions |

| Scalability | Moderate (requires air-free) | High |

Mechanistic Insights and Side-Reactions

Competing Pathways in Radical Cyclization

Cyanation Challenges

-

Nucleophilic aromatic substitution (SNAr) : Requires electron-deficient aryl halides. Nitrile installation at position 7 is feasible only if the ring is activated (e.g., by adjacent carbonyl groups).

-

Alternative approach : Use Pd-catalyzed cyanation (e.g., Zn(CN)₂ with Pd(PPh₃)₄), though this remains untested for pyrrolizines.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, primary amines, and various substituted pyrrolizine derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile can be categorized as follows:

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of pyrrolizine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrrolizine derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and other tumor types. For example, hybrids of non-steroidal anti-inflammatory drugs (NSAIDs) with pyrrolizine structures demonstrated enhanced antiproliferative effects compared to their parent compounds .

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial metabolic pathways, which is critical for survival.

2. Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. It can be used to create more complex heterocyclic compounds through various synthetic routes, including cyclization reactions with different precursors .

- Synthesis of Drug Candidates : The compound is utilized in synthesizing new drug candidates by modifying its structure to enhance biological activity or reduce toxicity .

3. Materials Science

- Development of Functional Materials : This compound is being explored for its potential in creating materials with specific properties, such as polymers and resins that exhibit desirable mechanical or thermal characteristics .

Anticancer Activity of Pyrrolizine Derivatives

Antimicrobial Activity

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive | Moderate | |

| Gram-negative | High | |

| Fungi | Low |

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of pyrrolizine derivatives on breast cancer cells (MCF-7). The derivatives were synthesized and tested for their ability to inhibit cell growth. Results indicated that certain compounds exhibited over 50% inhibition at concentrations as low as 5 µM, suggesting their potential as therapeutic agents against breast cancer .

Case Study 2: Antimicrobial Mechanism

In another study focusing on antimicrobial properties, researchers evaluated the efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against both gram-positive and gram-negative bacteria by inhibiting key enzymes involved in bacterial metabolism, leading to cell death.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile involves its interaction with molecular targets and pathways. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into enzyme active sites, modulating their function and affecting various biochemical pathways .

Comparison with Similar Compounds

Biological Activity

5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with related compounds.

Overview of the Compound

This compound belongs to the pyrrolizine family, characterized by a fused bicyclic structure. Its unique chemical structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against several pathogens. The compound's mechanism involves binding to bacterial enzymes and disrupting metabolic pathways essential for bacterial survival. Studies have shown it to be effective against both gram-positive and gram-negative bacteria.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive | Moderate | |

| Gram-negative | High | |

| Fungi | Low |

Anticancer Properties

The compound has also demonstrated anticancer activity in various studies. It appears to inhibit the growth of cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis. For instance, molecular docking studies have shown that it can bind to key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing that it arrested the cell cycle at the S phase and induced apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. The antiproliferative activity was further augmented by molecular docking into the active sites of EGFR and CDK2 cyclin A1, showing inhibition rates comparable to established anticancer agents like imatinib .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced proliferation of cancer cells.

Receptor Modulation: It can bind to receptors that play roles in cellular signaling pathways, potentially altering their activity and affecting cellular responses.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrolizine derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 1H-indole-3-carboxylate | Indole derivative | Anticancer |

| Pyrrolopyrazine derivatives | Pyrazine fused | Antimicrobial |

The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it suitable for various applications in research and industry.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, and how are yields optimized?

- Methodology :

- Step 1 : Condensation of precursor amines/aldehydes (e.g., substituted benzaldehydes) with heterocyclic intermediates under reflux conditions using acetic anhydride/acetic acid as solvents and sodium acetate as a catalyst. Example conditions: 2–12 hours at 80–100°C .

- Step 2 : Crystallization from DMF/water or ethanol to isolate the product. Yields (~57–68%) depend on solvent polarity and reaction time .

- Key validation : IR (CN stretch at ~2,200 cm⁻¹), NMR (integration of ethyl/methyl protons), and MS (m/z matching molecular formula) .

Q. How do structural analogs of pyrrolizine-carbonitrile derivatives influence reaction outcomes?

- Methodology :

- Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on cyclization efficiency. For example, 4-cyanobenzylidene substituents in analogs increase electrophilicity, accelerating ring closure .

- Use ^13^C NMR to track electronic environments (e.g., carbonyl carbons at ~165–171 ppm confirm cyclization) .

Advanced Research Questions

Q. How can computational reaction path searches (e.g., quantum chemical calculations) optimize the synthesis of this compound?

- Methodology :

- Step 1 : Use density functional theory (DFT) to model transition states and identify low-energy pathways for ring closure .

- Step 2 : Apply ICReDD’s feedback loop: Validate computational predictions via small-scale experiments (e.g., testing alternative catalysts like fused sodium acetate vs. potassium carbonate) .

- Data integration : Cross-reference computed activation energies with experimental yields to refine reaction conditions .

Q. What factorial design strategies are effective for resolving contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Step 1 : Use a 2^k factorial design to test variables (e.g., solvent polarity, temperature) affecting rotational isomerism. Example factors: DMSO-d6 vs. CDCl3, 25°C vs. 60°C .

- Step 2 : Analyze variance (ANOVA) to isolate dominant factors. For example, DMSO’s high polarity may stabilize specific conformers, simplifying splitting patterns .

- Resolution : Combine 2D NMR (e.g., NOESY) to confirm dynamic equilibria .

Q. How can membrane separation technologies improve the purification of pyrrolizine intermediates?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.